![molecular formula C16H22Se B14360902 [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene CAS No. 91414-18-5](/img/structure/B14360902.png)
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a cyclohexene ring with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 4-tert-butylcyclohex-1-en-1-yl halide with a selenide source in the presence of a base. Commonly used bases include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted benzene or cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. The compound can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. The molecular pathways involved may include the regulation of oxidative stress and the modulation of signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocystine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexene ring These structural elements confer distinct chemical properties and reactivity compared to other organoselenium compounds
Eigenschaften
CAS-Nummer |
91414-18-5 |
|---|---|
Molekularformel |
C16H22Se |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexen-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H22Se/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
InChI-Schlüssel |
MCLSLBOJKSGVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


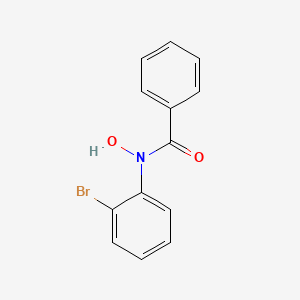
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

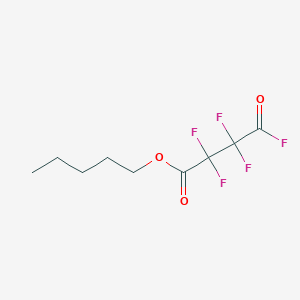
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
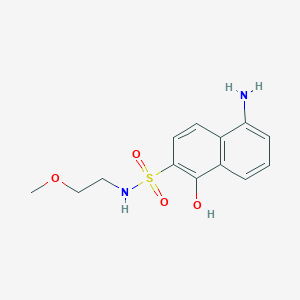
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
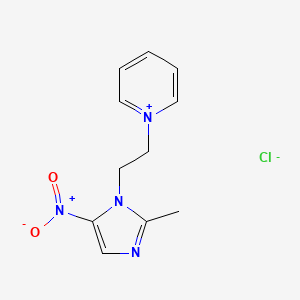
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
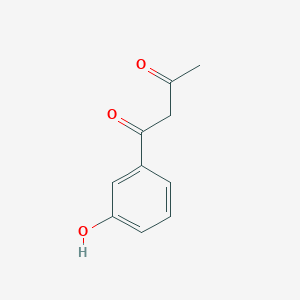
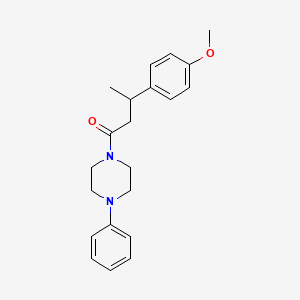
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
